molecular formula C18H26N6O B2684804 N-(1-cyanocyclohexyl)-N-methyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide CAS No. 875527-97-2

N-(1-cyanocyclohexyl)-N-methyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide

Cat. No. B2684804
CAS RN: 875527-97-2
M. Wt: 342.447
InChI Key: IHYPUCWBAGOBNR-UHFFFAOYSA-N
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Description

N-(1-cyanocyclohexyl)-N-methyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide, also known as CPP-115, is a compound that has gained attention in recent years due to its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme GABA aminotransferase, which is involved in the metabolism of the neurotransmitter gamma-aminobutyric acid (GABA). Inhibition of this enzyme leads to an increase in GABA levels, which can have a range of effects on the brain and body.

Scientific Research Applications

Immunomodulatory Effects

A study has highlighted the dual cytokine regulatory properties of a related pyrimidylpiperazine derivative, showcasing its ability to modulate tumor necrosis factor (TNF)-alpha and interleukin-10 production. This compound was shown to significantly suppress TNF-alpha release while augmenting interleukin-10 release in response to lipopolysaccharide-induced conditions in mice. This immunomodulatory effect suggests potential applications in treating inflammatory conditions such as septic shock, rheumatoid arthritis, and Crohn's diseases (Fukuda et al., 2000).

Signal Transduction Mechanisms

Another study focused on elucidating the signal transduction mechanisms by which a similar pyrimidylpiperazine derivative exerts its effects on pro- and anti-inflammatory cytokines in vitro. It demonstrated that the compound's regulatory effects on cytokine production involve inhibition of the nuclear localization of specific NF-κB subunits and are sensitive to interleukin-10, indicating a complex interplay between pro- and anti-inflammatory pathways (Haddad et al., 2001).

Antimicrobial and Cytotoxic Activities

The synthesis and biological evaluation of new pyrazole derivatives, including the conversion of amino pyrazoles to N-acetamide and N-trifluoroacetamide derivatives, demonstrated moderate to significant cytotoxic and antibacterial activity. This research indicates the potential for developing new antimicrobial agents based on the chemical structure of N-(1-cyanocyclohexyl)-N-methyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide and its derivatives (Aggarwal et al., 2014).

properties

IUPAC Name

N-(1-cyanocyclohexyl)-N-methyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6O/c1-22(18(15-19)6-3-2-4-7-18)16(25)14-23-10-12-24(13-11-23)17-20-8-5-9-21-17/h5,8-9H,2-4,6-7,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYPUCWBAGOBNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CN1CCN(CC1)C2=NC=CC=N2)C3(CCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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